molecular formula C20H14IN3O3 B11546774 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2-iodobenzoate CAS No. 303088-22-4

4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2-iodobenzoate

Cat. No. B11546774
CAS RN: 303088-22-4
M. Wt: 471.2 g/mol
InChI Key: DBCRCUCTWQTSHQ-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2-iodobenzoate typically involves multiple steps, including the formation of the isonicotinoylcarbohydrazonoyl intermediate and its subsequent reaction with 2-iodobenzoic acid. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures while ensuring compliance with safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2-iodobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2-iodobenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2-iodobenzoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2-iodobenzoate is unique due to its specific structural features, such as the presence of the isonicotinoylcarbohydrazonoyl group and the 2-iodobenzoate moiety.

properties

CAS RN

303088-22-4

Molecular Formula

C20H14IN3O3

Molecular Weight

471.2 g/mol

IUPAC Name

[4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C20H14IN3O3/c21-18-4-2-1-3-17(18)20(26)27-16-7-5-14(6-8-16)13-23-24-19(25)15-9-11-22-12-10-15/h1-13H,(H,24,25)/b23-13+

InChI Key

DBCRCUCTWQTSHQ-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.